molecular formula C11H12N2O4 B14064945 1H-Indol-7-YL-methylamine oxalate

1H-Indol-7-YL-methylamine oxalate

Cat. No.: B14064945
M. Wt: 236.22 g/mol
InChI Key: QONBGAJRIYUHKY-UHFFFAOYSA-N
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Description

1H-Indol-7-YL-methylamine oxalate is a chemical compound with the molecular formula C11H12N2O4. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indol-7-YL-methylamine oxalate typically involves the reaction of indole derivatives with methylamine in the presence of oxalic acid. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

1H-Indol-7-YL-methylamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

1H-Indol-7-YL-methylamine oxalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Indol-7-YL-methylamine oxalate involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-3-YL-methylamine oxalate
  • 1H-Indole-5-YL-methylamine oxalate
  • 1H-Indole-2-YL-methylamine oxalate

Uniqueness

1H-Indol-7-YL-methylamine oxalate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other indole derivatives may not be as effective .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N-methyl-1H-indol-7-amine;oxalic acid

InChI

InChI=1S/C9H10N2.C2H2O4/c1-10-8-4-2-3-7-5-6-11-9(7)8;3-1(4)2(5)6/h2-6,10-11H,1H3;(H,3,4)(H,5,6)

InChI Key

QONBGAJRIYUHKY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1NC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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